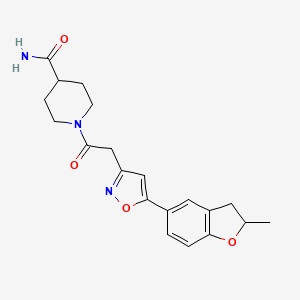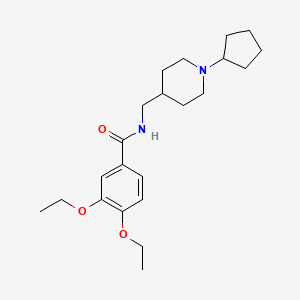
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Scientific Research Applications
Repellent Efficacy
- Insect Repellent Applications : Studies have evaluated the effectiveness of repellents like DEET (diethyl methylbenzamide) and AI3-37220, which are chemically related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide. These repellents have been tested against various mosquito species, demonstrating their potential as effective insect repellents in both laboratory and field settings (Frances et al., 1996); (Frances et al., 1998).
Behavioral and Toxicological Responses
- Impact on Insect Behavior and Toxicity : Research has been conducted to understand the behavioral and toxicological responses of insects like Rhodnius prolixus to repellents including DEET. Such studies are vital in comprehending the efficacy and safety of these chemical compounds in pest control (Alzogaray, 2015).
Inhibition of Cholinesterases
- Cholinesterase Inhibition : DEET has been studied for its inhibitory effect on cholinesterase activity in insect and mammalian nervous systems. This research is crucial for understanding the broader implications of using such chemicals in public health and their potential toxicity (Corbel et al., 2009).
Neuroleptic Agents
- Potential in Neuroleptic Applications : Research into compounds like raclopride, which shares structural similarities with N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide, explores their use as neuroleptic agents. Such studies contribute to the development of new treatments for conditions like schizophrenia (de Paulis et al., 1986).
Radiolabeled Compounds
- Radiolabeled Compound Synthesis : Research involving the synthesis of tritium-labeled compounds similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-diethoxybenzamide provides insights into their potential use in medical imaging and receptor studies (Hong et al., 2015).
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-26-20-10-9-18(15-21(20)27-4-2)22(25)23-16-17-11-13-24(14-12-17)19-7-5-6-8-19/h9-10,15,17,19H,3-8,11-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXJCISOIMLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2904968.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2904969.png)
![3-(trifluoromethyl)phenyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2904971.png)
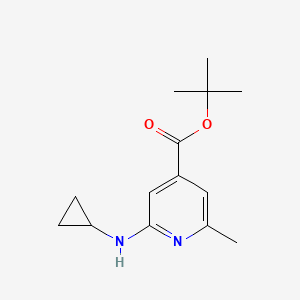
![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)
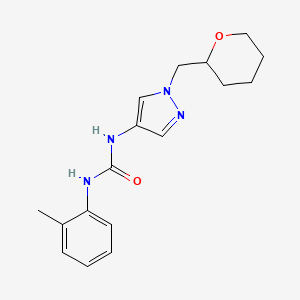
![(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B2904977.png)
![Methyl {[6-({[(2-chloro-4-methylphenyl)amino]carbonyl}amino)-2-(4-fluorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2904978.png)

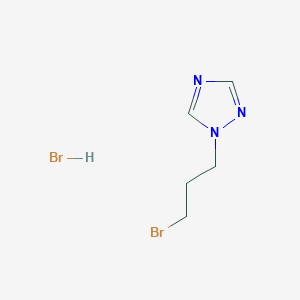
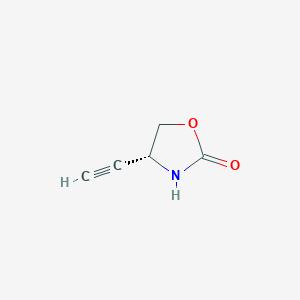
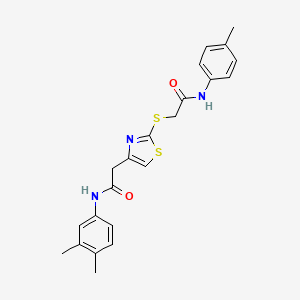
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)
